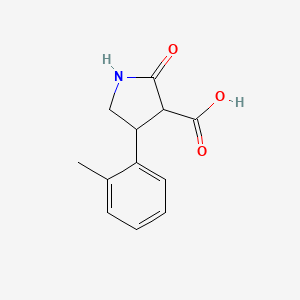

4-(2-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid

Description

Properties

IUPAC Name |

4-(2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-4-2-3-5-8(7)9-6-13-11(14)10(9)12(15)16/h2-5,9-10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWWJCPNMZKHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CNC(=O)C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212968 | |

| Record name | 4-(2-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-35-5 | |

| Record name | 4-(2-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid (CAS No. 927802-35-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring substituted with a 2-methylphenyl group and a carboxylic acid functionality. Its molecular formula is C12H13NO3. The synthesis typically involves the reaction of 2-methylphenyl isocyanate with 3-pyrrolidinecarboxylic acid derivatives under controlled conditions, yielding the target compound in moderate to high yields.

1. Anticancer Properties

Recent studies have demonstrated that 4-(2-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid exhibits notable cytotoxicity against various cancer cell lines. For instance, in vitro assays using the MTT method revealed IC50 values indicating effective inhibition of cell proliferation in:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.4 |

| MCF7 (Breast Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 18.6 |

The compound's mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation in treated cells .

2. Antibacterial Activity

The compound has also shown promising antibacterial effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways .

3. Enzyme Inhibition

4-(2-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid has been identified as a potent inhibitor of certain enzymes involved in metabolic processes, such as enoyl-acyl carrier protein reductase (FabI). Inhibition studies indicate that this compound can achieve over 90% inhibition at micromolar concentrations, making it a candidate for further development as an antibacterial agent targeting bacterial fatty acid biosynthesis .

Case Studies and Research Findings

Several research articles have explored the biological implications of this compound:

- Cytotoxicity Studies : A study involving various cancer cell lines highlighted that the introduction of different substituents on the pyrrolidine ring could modulate cytotoxicity, suggesting structure-activity relationships that warrant further investigation .

- Antibacterial Mechanism : Research into the antibacterial mechanism revealed that compounds similar to 4-(2-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid could inhibit bacterial growth by targeting specific metabolic pathways, thus providing insights into potential therapeutic applications against resistant strains .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of 4-(2-methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid with analogs from the evidence:

Key Observations :

Insights :

- Synthetic Routes : The target compound likely employs similar strategies, such as hydrogenation (as in ) or condensation with anhydrides (as in ). Yields for pyrrolidine derivatives typically range from 60–75%, depending on substituent complexity .

- Melting Points : Halogenated analogs (e.g., ) exhibit higher melting points (191°C) than alkyl-substituted derivatives due to increased crystallinity from polar groups. The target compound’s 2-methylphenyl group may lower its melting point relative to chlorinated analogs.

Preparation Methods

Staudinger Ketene-Imine Cycloaddition Route

A prominent and modern approach to synthesize oxo-pyrrolidine-3-carboxylic acids, including derivatives similar to 4-(2-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid, is the Staudinger ketene-imine cycloaddition . This reaction involves the cycloaddition of ketenes with imines to form β-lactam rings, which can be subsequently transformed into the desired pyrrolidine carboxylic acids.

- Starting Materials: N-aryl-2-oxo-pyrrolidine-3-carboxylic acids serve as ketene precursors.

- Reaction Conditions: One-pot synthesis under controlled temperature conditions.

- Outcome: Formation of dispirooxindole-β-lactams with high stereoselectivity and functionalization potential.

This methodology is highlighted in recent research for its efficiency in constructing rigid, functionalized pyrrolidine frameworks with potential biological activities, including antibacterial and anticancer properties.

Protection and Functional Group Manipulation

In the preparation of related compounds, protection strategies such as the use of tert-butyl esters are employed to safeguard carboxylic acid functionalities during multi-step syntheses. For example, the preparation of 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidone-1-carboxylic acid tert-butyl ester involves:

- Reaction of N-Boc-4-oxo-L-proline with cysteamine hydrochloride and formaldehyde under controlled temperature (-10 to 20 °C).

- Use of acid binding agents such as N,N-diisopropylethylamine.

- Extraction and crystallization steps to isolate the protected intermediate with high purity and yield (up to 89%).

This approach could be adapted for the synthesis of 4-(2-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid by modifying the substituents accordingly.

Summary of Key Preparation Data

Research Findings and Analytical Data

- Spectral Data: High purity intermediates exhibit characteristic NMR signals, e.g., tert-butyl ester protons at δ 1.47 (s, 9H), multiple multiplets for methylene and methine protons between δ 2.45–5.08 ppm.

- Chromatographic Purity: HPLC analysis confirms purity levels above 99% for key intermediates.

- Stereochemical Control: The Staudinger reaction provides stereoselective access to β-lactam intermediates, which are precursors to the target pyrrolidine carboxylic acids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.